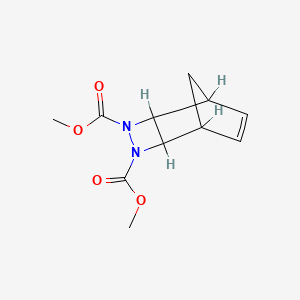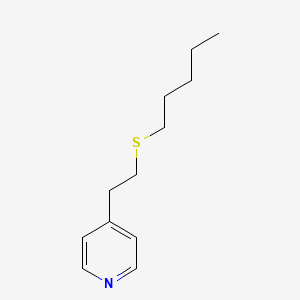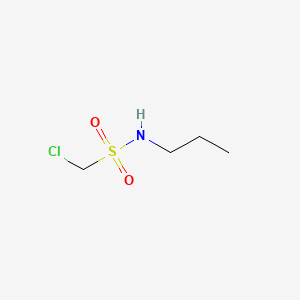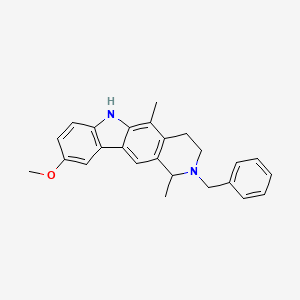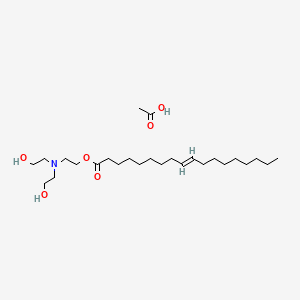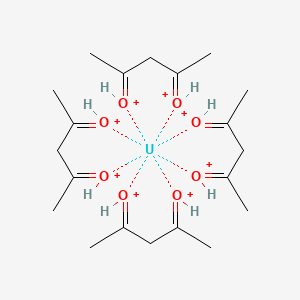
Tetrakis(pentane-2,4-dionato-O,O')uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pentane-2,4-dionato-O,O’)uranium is a coordination compound with the molecular formula C20H28O8U It is a uranium complex where the uranium atom is coordinated by four pentane-2,4-dionato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranium salts with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction typically involves the following steps:
- Dissolving uranium salts (such as uranium nitrate) in a suitable solvent.
- Adding pentane-2,4-dione to the solution.
- Introducing a base (such as sodium hydroxide) to facilitate the formation of the uranium complex.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for tetrakis(pentane-2,4-dionato-O,O’)uranium are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced to replace the pentane-2,4-dionato ligands.
Major Products
Oxidation: Uranium oxides (e.g., UO2).
Reduction: Reduced uranium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Tetrakis(pentane-2,4-dionato-O,O’)uranium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other uranium complexes and materials.
Biology: Studied for its potential interactions with biological molecules, although its use in biological systems is limited due to toxicity.
Medicine: Limited applications in medicine, primarily due to the radioactive nature of uranium.
Industry: Potential use in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can participate in electron transfer processes, making it useful in catalytic applications. The molecular targets and pathways involved are primarily related to its coordination chemistry and redox behavior.
Comparison with Similar Compounds
Similar Compounds
Bis(pentane-2,4-dionato)copper(II): A copper complex with similar ligands.
Dioxidobis(pentane-2,4-dionato-uranium(VI): Another uranium complex with different oxidation states and coordination environments.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific coordination environment and the presence of four pentane-2,4-dionato ligands. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
65137-03-3 |
|---|---|
Molecular Formula |
C20H40O8U+8 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
4-oxoniumylidenepentan-2-ylideneoxidanium;uranium |
InChI |
InChI=1S/4C5H8O2.U/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;/p+8 |
InChI Key |
DFZMCDOESALSNF-UHFFFAOYSA-V |
Canonical SMILES |
CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


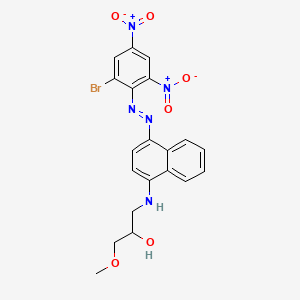
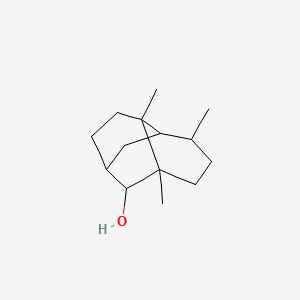
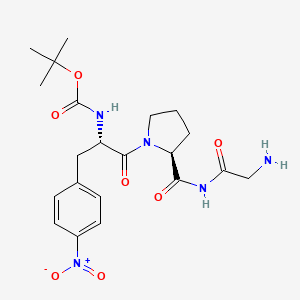
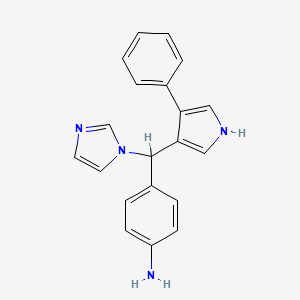

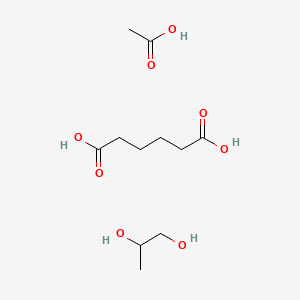
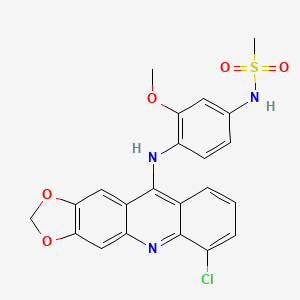

![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
